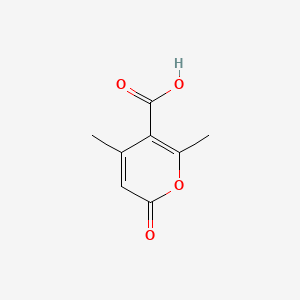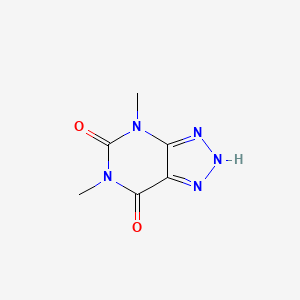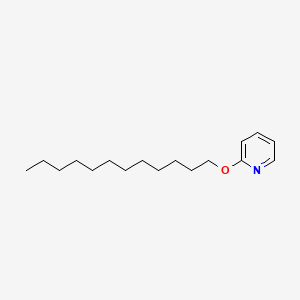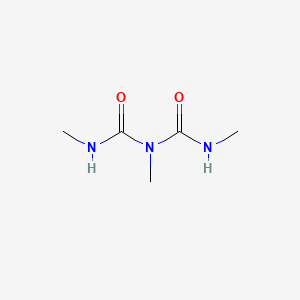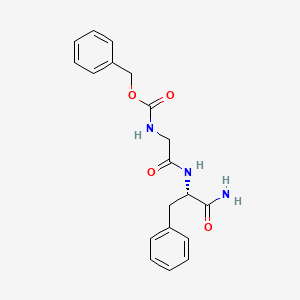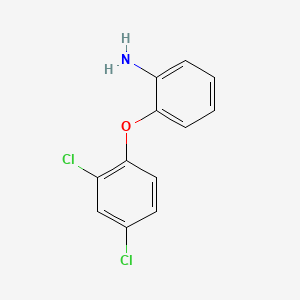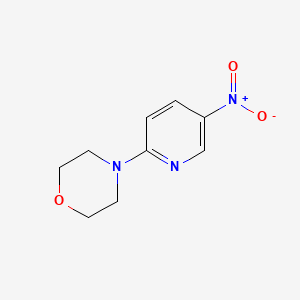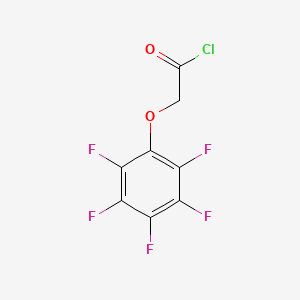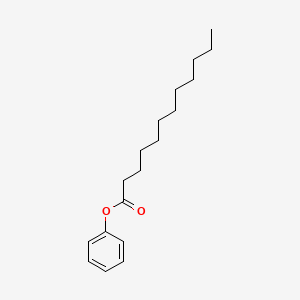
Laurate de phényle
Vue d'ensemble
Description
Catalytic Deoxygenation of Methyl Laurate
The study on the catalytic deoxygenation of methyl laurate to hydrocarbons over nickel phosphide catalysts reveals significant insights into the support effect on the reaction process. The research demonstrates that the conversion of methyl laurate and the selectivity to C11 and C12 hydrocarbons are influenced by the support material used with the nickel phosphide catalysts. The catalyst activity and the deoxygenation pathway are correlated with the surface density of the Ni site, the electron property of the Ni site, the Ni2P crystallite size, and the interaction between the Ni site and the acid site or the oxygen vacancy .
Synthesis of Propyl Laurate Using Lipases
In the synthesis of propyl laurate using Candida rugosa lipases immobilized in microemulsion-based organogels, an unexpected reaction profile was observed. The study indicates that the kinetic reaction constant value is anomalous over short reaction times and is strongly dependent on the concentration of the catalyst in the crude powder. This suggests that the standard reaction test for immobilized enzymes may not be appropriate when using highly active enzymes with high load .
Phenylalanine Derivatives as Gelators
Phenylalanine and its derivatives have been identified as versatile low-molecular-weight gelators. The modification of phenylalanine at the C or N terminus has led to the synthesis of numerous supramolecular gels. These gels, formed by the self-assembly of phenylalanine-derived building blocks, have applications ranging from drug delivery to the extraction of heavy metals. The balance between solubility and epitaxial growth into entangled fibrillar aggregates is crucial for the gelation process .
Emission Properties of BF2 Complex
The study of the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione reveals multiple chromisms and aggregation- or crystallization-induced emission. The compound exhibits different emission properties based on its polymorphic form and demonstrates solvatochromic effects, aggregation-induced emission, and self-assembling properties that lead to microstructures with optical waveguide effects .
Bis-Phenyltin-Substituted Tungstoarsenate
The bis-phenyltin-substituted tungstoarsenate has been synthesized and characterized, showcasing a sandwich-type structure with nominal C2v symmetry. The polyanion is stable in solution and forms a two-dimensional assembly in the solid state through interactions between neighboring polyanions and phenyl rings. This study provides a detailed analysis of the molecular structure and the synthesis process of the compound .
Applications De Recherche Scientifique
Essais et bioessais de lipase
Le laurate de phényle peut être utilisé dans les bioessais et les biosenseurs basés sur les lipases. Les lipases sont des enzymes qui catalysent l'hydrolyse des graisses et jouent un rôle important dans divers processus biologiques. Elles ont des applications dans l'alimentation, les produits pharmaceutiques, les détergents, etc. Le this compound pourrait servir de substrat dans les essais de lipase pour mesurer l'activité enzymatique ou dans les biosenseurs pour détecter des analytes spécifiques .
Activité antimicrobienne
Les dérivés de l'acide dodécanoïque, qui comprennent le dodécanoate de phényle, ont été étudiés pour leurs propriétés antimicrobiennes. Certains dérivés ont montré une efficacité contre les bactéries Gram-positives et Gram-négatives ainsi que contre les souches fongiques . Bien que cette étude ne mentionne pas spécifiquement le this compound, elle suggère que des composés similaires pourraient avoir des utilisations potentielles dans le développement d'agents antimicrobiens.
Mécanisme D'action
Target of Action
Phenyl laurate, also known as phenyl dodecanoate, is a compound that primarily targets lipoprotein lipase, an enzyme that plays a crucial role in lipid metabolism . Lipoprotein lipase catalyzes the hydrolysis of lipid p-nitrophenyl esters, a process in which phenyl laurate acts as a substrate .
Mode of Action
The interaction of phenyl laurate with lipoprotein lipase results in the hydrolysis of the esters . This process is described by the integrated form of the Michaelis-Menten equation, indicating that phenyl laurate follows a typical enzyme-substrate interaction . The hydrolysis of phenyl laurate by lipoprotein lipase leads to changes in the concentration of components of the mixed micelles, which are aggregates of surfactant molecules .
Biochemical Pathways
Phenyl laurate is involved in the lipid metabolism pathway, specifically in the hydrolysis of lipid p-nitrophenyl esters . This process affects the concentration of components in mixed micelles, influencing the downstream effects of lipid metabolism . The hydrolysis of phenyl laurate results in the production of lauryl hydroxamate when hydroxylamine is the nucleophile .
Pharmacokinetics
It is known that phenyl laurate is a substrate for lipoprotein lipase, indicating that it is metabolized in the body . The bioavailability of phenyl laurate would depend on factors such as its absorption and distribution in the body, which are yet to be fully understood .
Result of Action
The hydrolysis of phenyl laurate by lipoprotein lipase leads to changes in the concentration of components of mixed micelles . This can influence lipid metabolism and potentially impact cellular processes related to lipid utilization and storage .
Action Environment
The action of phenyl laurate, like many other compounds, can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds that can interact with phenyl laurate or the enzymes it targets . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
phenyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-13-16-18(19)20-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPORCTAUIXXZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063367 | |
| Record name | Phenyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4228-00-6 | |
| Record name | Phenyl dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of phenyl laurate?
A1: Phenyl laurate, also known as phenyl dodecanoate, is an ester. Its molecular formula is C18H28O2, and its molecular weight is 276.40 g/mol [, ]. Spectroscopic data, including IR, 1H NMR, and 13C NMR, have been reported for similar compounds containing the phenyl dodecanoate structure [, ].
Q2: What are the applications of phenyl laurate?
A2: Phenyl laurate is primarily used as a substrate for determining lipase activity in various biological samples like serum [, , ]. Its hydrolysis by lipase yields phenol, which can be easily quantified using colorimetric methods, providing a measure of lipase activity [, ].
Q3: How do the structural properties of phenyl laurate and similar compounds relate to their suitability as lipase substrates?
A3: Studies have shown that long alkyl chain esters of fluorescent p-substituted phenols, like phenyl laurate, are particularly suitable for use as fluorescent substrates for lipase activity measurements. This is because their emission wavelengths differ significantly from those of the corresponding phenols, allowing for easier detection of hydrolysis products [].
Q4: How does the presence of baker's yeast (Saccharomyces cerevisiae) influence the hydrolysis of phenyl laurate?
A4: Research indicates that lyophilized Saccharomyces cerevisiae can catalyze the hydrolysis of phenyl laurate. Interestingly, this hydrolysis appears to be linked to the growth phase of the yeast, suggesting the growth-associated production of lipase by the organism [].
Q5: Has the immobilization of lipase been explored for phenyl laurate hydrolysis?
A5: Yes, studies have investigated immobilizing lipase obtained from Bacillus coagulans BTS-1 onto various matrices like silica and celite to study its effect on phenyl laurate hydrolysis. These studies found that immobilization can enhance lipase stability at higher temperatures and acidic pH, potentially improving its effectiveness in catalyzing phenyl laurate hydrolysis [].
Q6: Are there any reported studies on the catalytic activity of micelles on phenyl laurate hydrolysis?
A6: Yes, research has shown that micelles containing cetyltrimethylammonium bromide (CTAB) can catalyze the reaction of hydroxide ions with substituted phenyl laurates, including phenyl laurate itself. This catalysis obeys a Michaelis-Menten-like rate law, providing insight into the reaction mechanism and the role of micelles in influencing ester hydrolysis [].
Q7: Are there any computational studies focusing on phenyl laurate or similar compounds?
A7: While specific computational studies on phenyl laurate are limited in the provided research, one study explored the development of one-target and multi-target QSAR (Quantitative Structure-Activity Relationship) models for dodecanoic acid derivatives. This approach might offer insights into predicting the activity and properties of phenyl laurate and its analogues based on their structural features [].
Q8: What analytical methods are employed to study phenyl laurate and its hydrolysis?
A8: Various analytical techniques are employed in the research regarding phenyl laurate. These include spectroscopic methods like IR, 1H NMR, and 13C NMR for structural characterization [, ]. Additionally, colorimetric assays are widely used to quantify phenol released during lipase-catalyzed hydrolysis of phenyl laurate, enabling the determination of enzyme activity [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



